

GPR83 Receptor Distribution in the Rat Amygdala and Hippocampus: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 83 (GPR83) is an orphan receptor that has garnered significant interest due to its potential roles in neurological functions, including stress, anxiety, learning, and memory. Its expression in key limbic structures, such as the amygdala and hippocampus, suggests its involvement in emotional processing and cognitive functions. This technical guide provides a comprehensive overview of the distribution, signaling pathways, and methodologies for studying the GPR83 receptor in the rat amygdala and hippocampus.

Data Presentation: GPR83 Expression

While precise quantitative data for GPR83 protein or mRNA levels in the rat amygdala and hippocampus are not extensively documented in absolute terms (e.g., fmol/mg tissue), qualitative and semi-quantitative data from various studies provide a consistent picture of its expression. The following tables summarize the available information on GPR83 mRNA and protein distribution.

Table 1: GPR83 mRNA Expression in the Rat Amygdala and Hippocampus



Brain Region	Subregion	Expression Level	Method	Reference
Amygdala	Basolateral Amygdala (BLA)	Strong to Moderate	In Situ Hybridization	[1][2]
Central Amygdala (CeA)	Moderate	In Situ Hybridization	[2]	
Hippocampus	CA1, CA2, CA3 regions	Moderate	In Situ Hybridization	[3]
Dentate Gyrus (DG)	Moderate	In Situ Hybridization	[3]	

Table 2: GPR83 Protein Expression and Cellular

Localization

Brain Region	Subregion/Cell Type	Expression Evidence	Method	Reference
Amygdala	General	Present	Western Blot (in mouse)	
Parvalbumin- positive (PV+) interneurons	Co-localization (in mouse)	Immunohistoche mistry		
Hippocampus	General	Present	Western Blot (in mouse)	
Hilar interneurons, Granule layer	Present	Immunohistoche mistry (in mouse)		_

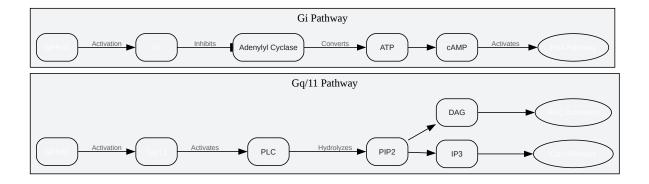
GPR83 Signaling Pathways

GPR83 has been shown to signal through multiple G protein-coupled pathways, primarily involving Gq/11 and Gi proteins. The specific pathway activated may be tissue-dependent.



- Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
- Gi Pathway: The Gi pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The differential coupling of GPR83 to these pathways in different brain regions, such as the reported $G\alpha$ i-mediated signaling in the hippocampus, suggests that the receptor may have distinct functional roles depending on its location.



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GPR83 Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study GPR83 distribution in the rat amygdala and hippocampus.

Immunohistochemistry (IHC) Protocol for GPR83

Foundational & Exploratory





This protocol is a general guideline for fluorescent immunohistochemistry on free-floating rat brain sections and should be optimized for specific antibodies and experimental conditions.

1. Tissue Preparation:

- Anesthetize the rat and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Post-fix the brain in 4% PFA overnight at 4°C.
- Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
- Freeze the brain and cut 40 μm coronal sections on a cryostat or freezing microtome. Store sections in a cryoprotectant solution at -20°C.

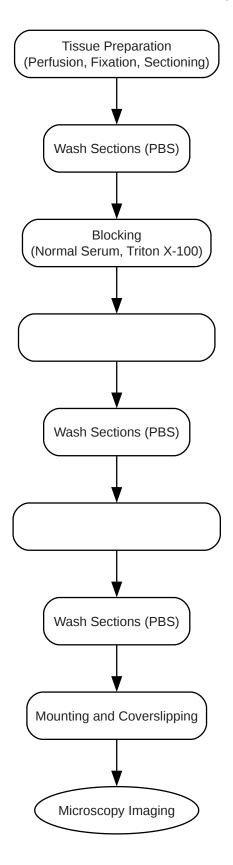
2. Staining Procedure:

- Wash free-floating sections three times in PBS for 10 minutes each.
- Perform antigen retrieval if necessary (e.g., incubation in sodium citrate buffer at 80°C for 30 minutes).
- Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
- Incubate sections with a validated primary antibody against GPR83 (e.g., Rabbit Polyclonal anti-GPR83) diluted in the blocking solution overnight at 4°C.
- Wash sections three times in PBS for 10 minutes each.
- Incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor
 488) diluted in blocking solution for 2 hours at room temperature in the dark.
- Wash sections three times in PBS for 10 minutes each in the dark.
- Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.



3. Imaging:

• Visualize sections using a confocal or fluorescence microscope with appropriate filter sets.





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Immunohistochemistry Workflow

In Situ Hybridization (ISH) Protocol for GPR83 mRNA

This protocol outlines the general steps for non-radioactive in situ hybridization to detect GPR83 mRNA in rat brain sections.

- 1. Probe Preparation:
- Synthesize a digoxigenin (DIG)-labeled antisense riboprobe corresponding to a specific region of the rat GPR83 mRNA. A sense probe should also be synthesized as a negative control.
- 2. Tissue Preparation:
- Prepare brain sections as described in the IHC protocol, ensuring all solutions and equipment are RNase-free.
- 3. Hybridization:
- Pre-treat sections with proteinase K to improve probe penetration.
- Pre-hybridize sections in a hybridization buffer for 2-4 hours at the hybridization temperature (typically 55-65°C).
- Hybridize sections with the DIG-labeled GPR83 probe overnight at the same temperature.
- 4. Post-Hybridization Washes:
- Perform a series of stringent washes with saline-sodium citrate (SSC) buffer at the hybridization temperature to remove non-specifically bound probe.
- 5. Immunodetection:
- Block sections with a blocking solution (e.g., 2% normal sheep serum in Tris-buffered saline with Tween 20 - TBST).



- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash sections in TBST.
- Develop the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.
- 6. Imaging:
- Mount, dehydrate, and coverslip the sections.
- Image using a bright-field microscope.

Quantitative PCR (qPCR) Protocol for GPR83 mRNA

This protocol provides a framework for quantifying GPR83 mRNA levels in dissected rat amygdala and hippocampus tissue.

- 1. Tissue Dissection and RNA Extraction:
- Rapidly dissect the amygdala and hippocampus from fresh rat brains and immediately freeze them in liquid nitrogen.
- Extract total RNA from the tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
- 2. cDNA Synthesis:
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
- 3. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.



- Use validated primers specific for rat Gpr83. For example, Bio-Rad offers pre-validated PrimePCR™ Probe Assays for rat Gpr83 (e.g., Assay ID qRnoCED0005764).
- Include a no-template control and a no-reverse transcriptase control.
- Run the qPCR reaction on a real-time PCR instrument.
- 4. Data Analysis:
- Determine the cycle threshold (Ct) values for GPR83 and a stably expressed reference gene (e.g., GAPDH, β-actin).
- Calculate the relative expression of GPR83 mRNA using the ΔΔCt method.

Conclusion

GPR83 is moderately to strongly expressed in the rat amygdala and hippocampus, regions critical for emotional and cognitive processing. The receptor's coupling to both Gq/11 and Gi signaling pathways suggests it can modulate neuronal activity through diverse mechanisms. The provided experimental protocols offer a foundation for researchers to further investigate the precise distribution and function of GPR83 in these brain areas. Further quantitative studies are needed to elucidate the exact receptor densities and to explore how GPR83 expression may be altered in various physiological and pathological states, paving the way for potential therapeutic interventions targeting this receptor.

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